molecular formula C14H19NO5S B6647330 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

カタログ番号 B6647330
分子量: 313.37 g/mol
InChIキー: IUUNQDUVUACHQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.

作用機序

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. Inhibition of JAK enzymes by 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid prevents the activation of STAT proteins and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to reduce inflammation and autoimmune responses in preclinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was shown to reduce disease activity and improve clinical outcomes compared to placebo. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has also been studied for its potential therapeutic applications in psoriasis, inflammatory bowel disease, and multiple sclerosis.

実験室実験の利点と制限

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has limitations in terms of its selectivity for JAK enzymes, which may lead to off-target effects and toxicity.

将来の方向性

For 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid research include the development of more selective JAK inhibitors, the evaluation of combination therapies with other drugs, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid in clinical settings.

合成法

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was first synthesized by Pfizer researchers in 2001. The synthesis method involves the reaction of 5-hydroxy-2-methylbenzoic acid with cyclopropylpropylamine and isobutyl chloroformate to form the intermediate, 5-(2-cyclopropylpropylcarbamoyl)-2-hydroxy-4-methylbenzoic acid. The intermediate is then treated with sulfamic acid to form 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid.

科学的研究の応用

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes has been shown to reduce inflammation and autoimmune responses, which are involved in the pathogenesis of many diseases.

特性

IUPAC Name

5-(2-cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-8-5-12(16)11(14(17)18)6-13(8)21(19,20)15-7-9(2)10-3-4-10/h5-6,9-10,15-16H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUNQDUVUACHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C2CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。